(S)-4-Isopropyl-4-methyloxazolidine-2,5-dione

Catalog No.
S13379525
CAS No.
M.F
C7H11NO3
M. Wt
157.17 g/mol
Availability
In Stock
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(S)-4-Isopropyl-4-methyloxazolidine-2,5-dione

Product Name

(S)-4-Isopropyl-4-methyloxazolidine-2,5-dione

IUPAC Name

(4S)-4-methyl-4-propan-2-yl-1,3-oxazolidine-2,5-dione

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

InChI

InChI=1S/C7H11NO3/c1-4(2)7(3)5(9)11-6(10)8-7/h4H,1-3H3,(H,8,10)/t7-/m0/s1

InChI Key

OKQPWIQNBZVOCH-ZETCQYMHSA-N

Canonical SMILES

CC(C)C1(C(=O)OC(=O)N1)C

Isomeric SMILES

CC(C)[C@]1(C(=O)OC(=O)N1)C

(S)-4-Isopropyl-4-methyloxazolidine-2,5-dione, also known as (S)-4-methyloxazolidine-2,5-dione, is a cyclic compound with the molecular formula C4H5NO3C_4H_5NO_3 and a molar mass of 115.09 g/mol. This compound features a five-membered oxazolidine ring containing two carbonyl groups (diones) and is characterized by its white to off-white solid appearance. It has a melting point of approximately 92°C and is soluble in dimethyl sulfoxide under heated conditions . The compound exhibits specific optical rotation (+5.13°), indicating its chiral nature .

Typical of cyclic diones. These include:

  • Nucleophilic Addition: The carbonyl groups can react with nucleophiles, leading to the formation of various derivatives.
  • Ring Opening Reactions: Under certain conditions, this compound can undergo ring opening to yield linear derivatives, which can further participate in polymerization reactions.
  • Polymerization: It serves as a precursor in the synthesis of polypeptides through ring-opening polymerization of N-carboxyanhydrides, where it can act as a monomer .

The synthesis of (S)-4-Isopropyl-4-methyloxazolidine-2,5-dione typically involves:

  • Starting Materials: The synthesis begins with (S)-4-methyloxazolidinecarboxylic acid.
  • Reagents: Common reagents include coupling agents or dehydrating agents that facilitate the formation of the cyclic structure.
  • Reaction Conditions: The reaction is often conducted under inert atmospheres to prevent hydrolysis and may require heating to promote cyclization .

(S)-4-Isopropyl-4-methyloxazolidine-2,5-dione has several notable applications:

  • Peptide Synthesis: It is primarily used in the synthesis of polypeptides and proteins through the formation of N-carboxyanhydrides .
  • Biomaterials: Its derivatives are explored for use in drug delivery systems due to their favorable properties.
  • Chemical Research: This compound serves as an important intermediate in organic synthesis and material science.

Several compounds share structural similarities with (S)-4-Isopropyl-4-methyloxazolidine-2,5-dione. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityUnique Features
(R)-4-Isopropyloxazolidine-2,5-dione2816-12-81.00Enantiomer with opposite chirality
(S)-4-(tert-Butyl)oxazolidine-2,5-dione62965-56-40.98Contains a tert-butyl group instead of isopropyl
(R)-4-((S)-sec-Butyl)oxazolidine-2,5-dione45895-88-30.96Features a sec-butyl substituent
(S)-4-Isobutyloxazolidine-2,5-dione3190-70-30.95Has an isobutyl group
(R)-4-Methyloxazolidine-2,5-dione2224-52-40.88A simpler structure without isopropyl substitution

(S)-4-Isopropyl-4-methyloxazolidine-2,5-dione stands out due to its specific isopropyl substitution at the 4-position and its application in peptide synthesis as compared to other similar oxazolidines which may possess different substituents or chirality .

The synthesis of (S)-4-Isopropyl-4-methyloxazolidine-2,5-dione through traditional cyclocondensation methods represents one of the earliest and most fundamental approaches to accessing this important heterocyclic compound [1]. These methodologies primarily rely on the cyclization of amino acids or their derivatives to form the characteristic oxazolidine-2,5-dione ring system.

The Fuchs-Farthing method, first reported in 1922, remains the only practical traditional method for preparing oxazolidinone derivatives from amino acid precursors [1] [2]. This approach involves the phosgenation of amino acids to afford the intended N-carboxy anhydrides with the generation of hydrogen chloride [3]. The process requires harsh acidic conditions, typically operating at temperatures of 40-50°C for 2-5 hours under highly acidic conditions with pH values below 1 [2].

The traditional synthesis pathway begins with the appropriate α-amino acid precursor containing the requisite isopropyl and methyl substituents at the α-position [1]. The amino acid undergoes reaction with phosgene or its trimer to form the corresponding N-carboxy anhydride intermediate [3]. This intermediate subsequently undergoes intramolecular cyclization to yield the desired oxazolidine-2,5-dione structure [1].

Table 1: Traditional Synthesis Parameters for Oxazolidine-2,5-dione Formation

ParameterOptimal RangeTypical Conditions
Temperature40-50°C45°C
Reaction Time2-5 hours3-4 hours
pH Range<10.5-0.8
Phosgene Equivalents1.2-1.51.3 equivalents
Yield Range60-85%70-75%

The mechanism involves initial formation of a carbamic acid intermediate through reaction of the amino acid with phosgene, followed by intramolecular nucleophilic attack of the amino group on the carbonyl carbon to form the five-membered ring [4]. The stereochemistry at the 4-position is preserved during this cyclization process, ensuring retention of the (S)-configuration in the final product [1].

Limitations of traditional approaches include the requirement for harsh reaction conditions that prohibit the use of amino acids with acid-labile side chains [2]. Additionally, extended heating of the formed oxazolidine-2,5-diones with hydrogen chloride can cause undesired ring opening to generate acid chloride byproducts, leading to decreased purity [2].

Modern Catalytic Asymmetric Synthesis Techniques

Contemporary synthetic approaches to (S)-4-Isopropyl-4-methyloxazolidine-2,5-dione have evolved to incorporate sophisticated catalytic asymmetric methodologies that offer enhanced selectivity and milder reaction conditions [5] [6]. These modern techniques leverage advanced catalytic systems to achieve high enantioselectivity while maintaining practical synthetic utility.

Cinchona alkaloid-catalyzed cyclocondensation reactions represent a significant advancement in the asymmetric synthesis of oxazolidinone derivatives [7]. The successful development of these reactions resulted from the discovery that cinchona alkaloids bearing thiourea functionality at the 6' position can afford highly efficient catalysis for asymmetric cyclocondensation reactions [7]. These bifunctional catalysts operate through acid-base catalysis mechanisms, providing unprecedented enantioselectivity in the formation of chiral oxazolidinones [7].

The catalytic asymmetric cyclocondensation of acyl chlorides with oxaziridines, catalyzed by cinchona alkaloids, has been demonstrated to afford chiral oxazolidinones with excellent yields and enantioselectivities [5]. This methodology provides access to a wide variety of useful structures and synthetic intermediates [5]. The reaction proceeds through initial formation of an acyl-oxaziridine adduct, followed by stereoselective cyclization mediated by the chiral catalyst [5].

Table 2: Modern Catalytic Systems for Asymmetric Oxazolidinone Synthesis

Catalyst SystemEnantioselectivityYieldTemperatureTime
Cinchona-thiourea95-98% ee85-92%25°C12-18 hours
BINOL-selenide88-94% ee78-85%0°C24-36 hours
Chiral phosphoric acid90-96% ee80-88%-10°C18-24 hours

Carbon dioxide utilization reactions have emerged as an environmentally benign approach for the enantioselective synthesis of chiral oxazolidinones [6]. Catalytic asymmetric bromocyclizations of in situ generated carbamic acids from carbon dioxide and allylamines have been achieved through the use of BINOL-derived chiral bifunctional selenide catalysts bearing hydroxyl groups [6]. These reactions provide chiral 2-oxazolidinone products as important pharmaceutical building blocks with good enantioselectivities [6].

The mechanism of these modern catalytic processes typically involves coordination of the substrate to the chiral catalyst, followed by stereoselective bond formation that establishes the desired absolute configuration [6]. The catalyst systems are designed to create well-defined chiral environments that discriminate between prochiral faces of the substrate, leading to high levels of enantiocontrol [7].

Recent developments in organocatalytic cascade reactions have provided alternative routes to oxazolidinones through the reaction of stable sulfur ylides with nitro-olefins [8]. These processes are sequentially catalyzed by thiourea and N,N-dimethylaminopyridine, offering a metal-free approach to chiral oxazolidinone synthesis [8]. The stereoselectivity-determining step involves the addition reaction of sulfur ylide to the nitro-olefin, with computational studies confirming the mechanism and stereochemical outcomes [8].

Green Chemistry Protocols: Solvent-Free and Microwave-Assisted Routes

The development of environmentally sustainable synthetic protocols for (S)-4-Isopropyl-4-methyloxazolidine-2,5-dione has become increasingly important in modern organic synthesis [9] [10]. Green chemistry approaches emphasize the reduction of organic waste, elimination of hazardous solvents, and implementation of energy-efficient reaction conditions.

Microwave-assisted synthesis has emerged as a powerful technique for the preparation of oxazolidinone derivatives under environmentally benign conditions [10] [11]. These methodologies offer significant advantages including dramatic reduction in reaction times, improved yields, and the ability to perform reactions under solvent-free conditions [10]. A microwave-assisted method for the synthesis of 4-substituted oxazolidinone chiral auxiliaries has been reported, demonstrating the broad applicability of this approach [10].

The one-pot microwave-assisted cyclization methodology represents a particularly efficient approach to oxazolidinone synthesis [11]. This novel cyclization-methylation reaction provides an easier and faster method than traditional protocols, yielding desired products in good yields and high purity [11]. The process utilizes dimethyl carbonate as both a carbonylating and methylating agent, operating at 130°C under microwave irradiation in the presence of tetrabutylammonium chloride catalyst [11].

Table 3: Green Chemistry Protocols for Oxazolidinone Synthesis

MethodSolventTemperatureTimeYieldEnergy Efficiency
Microwave-assistedSolvent-free130°C30 minutes77%High
Traditional refluxEthanol78°C12 hours69%Low
MechanochemicalSolvent-free25°C2 hours65%Very High
Ionic liquid catalysisMinimal solvent90°C1 hour82%High

Solvent-free synthesis protocols have been developed that eliminate the need for organic solvents entirely [12]. These approaches typically employ solid-supported catalysts or mechanochemical activation to promote the desired transformations [9]. The synthesis of bio-based N-isobutyl-5-methyloxazolidinone has been achieved through a solvent-free process starting from renewable resources, demonstrating the potential for sustainable oxazolidinone production [12].

The implementation of ionic liquid catalysts in oxazolidinone synthesis represents another significant advancement in green chemistry protocols [11]. Bio-based imidazolium hydrogen carbonate salts have been demonstrated as effective catalysts for converting amino-alcohols to oxazolidinones in a selective manner with high yields [12]. These catalysts can be easily recovered and recycled without loss of catalytic performance, further enhancing the environmental sustainability of the process [12].

Microwave-assisted condensation reactions have been successfully applied to the synthesis of oxazolidinone-containing compounds with good yields [13]. The microwave irradiation provides selective heating that can generate hot spots, leading to accelerated reaction rates and improved selectivity [13]. These conditions are particularly advantageous for compounds containing multiple pharmacophore groups [13].

The environmental performance evaluation of green synthesis protocols shows significant improvements in carbon atom optimization and reduction of undesirable organic waste compared to traditional methods [12]. The evaluation metrics include renewable material content, energy efficiency, and waste generation profiles [12].

Industrial-Scale Production Challenges and Optimization Strategies

The transition from laboratory-scale synthesis to industrial production of (S)-4-Isopropyl-4-methyloxazolidine-2,5-dione presents numerous technical and economic challenges that require sophisticated optimization strategies [14] [15]. Industrial-scale synthesis must address issues of process safety, cost-effectiveness, scalability, and regulatory compliance while maintaining product quality and yield.

Process safety considerations represent one of the most critical challenges in industrial oxazolidinone production [15]. The use of hydrogen peroxide in Evans oxazolidinone cleavage reactions has been identified as a significant safety concern due to oxygen generation during the process [16] [15]. Thermal analysis and oxygen level monitoring have revealed that oxygen concentrations can exceed acceptable safety limits in reactor headspace, presenting explosion and fire risks [16] [15].

The development of controlled addition strategies has been implemented to manage oxygen-releasing reactions safely [16]. A four-pronged approach has been developed to reduce the likelihood of oxygen excursions above target safety limits: controlled addition of lithium hydroxide with nitrogen sweep, understanding parameter space risks through Design of Experiments, nitrogen sparging to reduce vapor heterogeneity, and emergency stabilization procedures [16].

Table 4: Industrial-Scale Production Optimization Parameters

ParameterLaboratory ScalePilot ScaleIndustrial ScaleOptimization Strategy
Batch Size1-10 g100 g - 1 kg10-100 kgContinuous processing
Reaction Time2-4 hours4-8 hours6-12 hoursProcess intensification
Catalyst Loading5-10 mol%2-5 mol%0.5-2 mol%Catalyst recycling
Energy ConsumptionHigh per kgMedium per kgLow per kgHeat integration
Waste Generation50-100 g/g product20-50 g/g product5-20 g/g productProcess optimization

Scale-up challenges in oxazolidinone synthesis include maintaining reaction selectivity and product quality as batch sizes increase [14]. The optimization of reaction parameters requires systematic approaches using Design of Experiments methodologies to identify critical process variables and their interactions [14]. Response surface methodology has been employed to visualize the effects of multiple factors on yield and selectivity, enabling identification of optimal operating conditions [14].

Heat and mass transfer limitations become increasingly important at industrial scale [14]. Computational fluid dynamics modeling has been employed to understand mixing patterns and residence time distributions in large-scale reactors [16]. These models help predict the behavior of oxygen-releasing reactions and design appropriate safety measures [16].

The implementation of continuous processing technologies offers potential solutions to many scale-up challenges [14]. Continuous flow reactors provide better control over reaction conditions, improved heat and mass transfer, and enhanced safety profiles compared to traditional batch processes [14]. Self-optimization systems using automated reactors and machine learning algorithms have shown promise for identifying optimal reaction conditions across multiple objectives [14].

Economic optimization strategies focus on raw material costs, catalyst recovery, and waste minimization [17]. The preparation method disclosed in patent literature describes approaches to reduce production costs through the use of less expensive reagents and improved atom economy [17]. The reduction of sodium borohydride usage from conventional amounts to 2 equivalents through the introduction of lithium salts represents a significant cost reduction strategy [17].

Regulatory compliance requirements for pharmaceutical applications add additional complexity to industrial production [18]. Good Manufacturing Practice guidelines must be followed, requiring comprehensive documentation, validation studies, and quality control systems [18]. The development of analytical methods for impurity profiling and stability testing is essential for regulatory approval [18].

Fundamental Reaction Mechanisms

The formation of (S)-4-Isopropyl-4-methyloxazolidine-2,5-dione proceeds through nucleophilic acyl substitution reactions involving key mechanistic pathways that control both the rate and stereochemical outcome [1] [2]. Nucleophilic acyl substitution reactions serve as the cornerstone mechanism for oxazolidinedione ring formation, proceeding through a tetrahedral intermediate formation followed by elimination of a leaving group [2].

The kinetic analysis reveals that nucleophilic acyl substitution reactions in oxazolidinedione systems exhibit activation energies ranging from 63 to 94 kilojoules per mole, with rate constants varying between 0.029 and 50 reciprocal seconds depending on reaction conditions [1] [3]. Under acidic conditions, the carbonyl group undergoes protonation, significantly enhancing electrophilicity and facilitating nucleophilic attack. The protonated carbonyl intermediate exhibits enhanced reactivity, with the nucleophile forming a tetrahedral intermediate through carbon-nitrogen bond formation [1].

Temperature-Dependent Kinetic Parameters

Detailed kinetic investigations demonstrate that oxazolidinedione formation exhibits strong temperature dependence, with optimal reaction rates occurring between 298 and 373 Kelvin [4] [5]. The Arrhenius relationship for these transformations shows activation energies that vary significantly based on the specific substitution pattern and reaction environment. Ring-opening cyclization reactions, which constitute a critical step in oxazolidinedione formation, demonstrate particularly favorable kinetics with activation energies ranging from 17.4 to 26.7 kilojoules per mole [6] [7].

The rate constants for enolization reactions, which often precede oxazolidinedione formation, have been experimentally determined using selective exchange spectroscopy buildup curves [5]. These studies reveal rate constants ranging from 2.15 to 50 reciprocal seconds at temperatures between 213 and 298 Kelvin, providing crucial insights into the temperature dependence of the overall transformation [7].

Reaction TypeActivation Energy (kJ/mol)Rate Constant (s⁻¹)Temperature Range (K)
Nucleophilic acyl substitution63-940.029-50298-373
Ring-opening cyclization17.4-26.72.15-4.0213-298
Oxazolidinone formation135-159Variable298-453
Thermal decomposition240-26010⁻⁶-10⁻³443-523

Solvent Effects and Medium Dependencies

The nucleophilic acyl substitution reactions leading to oxazolidinedione formation exhibit pronounced solvent effects that significantly influence both reaction rates and stereochemical outcomes [8]. Polar protic solvents facilitate proton transfer processes essential for tetrahedral intermediate formation, while aprotic solvents can enhance nucleophilicity through reduced solvation effects [2]. The mechanism-dependent isotope effects observed in these systems provide critical evidence for the involvement of multiple reaction pathways, with different mechanisms exhibiting varying sensitivities to solvent composition [8].

Hydrocarbon cosolvent effects have been identified as particularly important factors in controlling reaction selectivity, with aromatic and aliphatic cosolvents showing distinct influences on the relative rates of competing pathways [8]. These medium effects are attributed to specific solvation patterns that stabilize different transition state geometries, ultimately affecting the overall kinetic profile of the transformation.

Computational Modeling of Transition States in Stereoselective Syntheses

Density Functional Theory Calculations

Comprehensive computational studies employing density functional theory methods have provided detailed insights into the transition state structures governing stereoselective oxazolidinedione formation [9] [10]. The calculations reveal that stereoselectivity-determining factors involve complex electronic and steric interactions that can be accurately modeled using modern computational approaches [11].

Transition state modeling using the M06-2X functional with the 6-311+G(d,p) basis set has successfully predicted activation barriers ranging from 15.2 to 22.8 kilocalories per mole for organocatalytic cascade reactions leading to oxazolidinedione products [11] [10]. These computational results demonstrate excellent agreement with experimental observations, validating the theoretical approach for understanding stereochemical control mechanisms.

Multi-Level Theoretical Approaches

Advanced computational methods, including DLPNO-CCSD(T) and CBS-QB3 calculations, have been employed to obtain highly accurate energetic predictions for oxazolidinedione formation pathways [12] [13]. These high-level calculations reveal barrier heights between 28.5 and 40.5 kilocalories per mole for related heterocyclic ring formation processes, providing benchmark data for understanding the energetic requirements of these transformations [12].

The computational modeling demonstrates that asynchronous concerted mechanisms dominate many oxazolidinedione formation reactions, with bond formation and breaking occurring at different rates during the transition state passage [6]. Intrinsic reaction coordinate calculations reveal the detailed sequence of bond formation events, showing that oxygen-carbon bond formation typically precedes carbon-nitrogen bond formation in most reaction pathways [6].

MethodSystem StudiedBarrier Height (kcal/mol)Stereoselectivity (ee%)
DFT/B3LYPEvans aldol reaction12.5-18.385-96
M06-2X/6-311+G(d,p)Organocatalytic cascade15.2-22.878-92
MP2/6-31G(d)Epoxide ring-opening17.4-26.780-95
DLPNO-CCSD(T)Oxadiazole decomposition28.5-35.2N/A

Stereochemical Control Elements

The computational analysis identifies specific structural features that control stereochemical outcomes in oxazolidinedione formation [9] [14]. Chair-like transition states are generally preferred over boat-like conformations, with equatorial disposition of substituents providing optimal stabilization [9]. The steric hindrance offered by isopropyl groups and potential chelation effects emerge as key factors determining stereodivergence between different product isomers [9].

Activation strain model analysis reveals that improved interaction energy between reactants serves as the primary stabilizing factor for the lowest energy transition states in both chelated and non-chelated reaction pathways [9]. This computational insight provides a fundamental understanding of how molecular recognition elements control stereochemical outcomes at the transition state level.

Role of Catalytic Systems in Enantiomeric Excess Control

Transition Metal Catalysis

Ruthenium-N-heterocyclic carbene complexes have demonstrated exceptional performance in the enantioselective synthesis of oxazolidinedione derivatives, achieving enantiomeric excesses up to 96 percent with quantitative yields [15] [16]. The catalytic mechanism involves asymmetric hydrogenation of 2-oxazolones, where the chiral environment provided by the N-heterocyclic carbene ligand effectively differentiates between prochiral faces of the substrate [15].

Titanium tetrachloride-mediated reactions represent another highly effective catalytic approach, with chiral auxiliary-based systems achieving enantiomeric excesses of 91 percent [9] [14]. The titanium center coordinates with both the carbonyl group of the chiral auxiliary and the aldehyde substrate, creating a well-defined chiral environment that directs facial selectivity during carbon-carbon bond formation [9].

Chromium-Based Catalytic Systems

Chromium-salen complexes have emerged as particularly effective catalysts for oxazolidinedione formation through aziridine-carbon dioxide coupling reactions [17] [18]. These systems exhibit excellent selectivity for 5-substituted oxazolidinedione products, with selectivity ratios reaching 80:1 for electron-rich substrates [17]. The unique mechanism involves initial carbon dioxide coordination to the chromium center, followed by nucleophilic attack by the aziridine substrate to form a chromium-aziridinium carbamate intermediate [17].

The regioselectivity observed in chromium-catalyzed systems results from preferential intramolecular ring-opening at the more substituted carbon of the aziridine ring [17]. Hammett studies reveal that while formal charge development is minimal, the incipient cationic character of the aziridine carbon allows substituents to exert substantial influence on both reactivity and selectivity [17].

Enzymatic Catalysis and Biocatalytic Approaches

Myoglobin-catalyzed intramolecular carbon-hydrogen amination provides a highly enantioselective route to oxazolidinedione derivatives, achieving enantiomeric excesses between 92 and 98 percent [19] [20]. This biocatalytic approach represents the first example of asymmetric oxazolidinedione formation via enzymatic carbon-hydrogen functionalization, offering significant advantages in terms of both selectivity and environmental sustainability [19].

Lipase-catalyzed kinetic resolution has proven highly effective for the synthesis of enantioenriched oxazolidinedione precursors, with enantiomeric excesses ranging from 85 to 99 percent [20] [21]. The enzymatic approach involves cascade acylation reactions that proceed through kinetically controlled carbamation followed by lipase-catalyzed cyclization [20].

Catalyst SystemSubstrate ClassEnantiomeric Excess (%)Yield (%)Reaction Conditions
Ruthenium-NHC complex2-Oxazolones9699H₂, 40 bar, 50°C
Titanium(IV) chloridePropionyl oxazolidinone9178-92TiCl₄, -78°C
Chromium(III)-salenAziridines + CO₂80-9575-95RT, solvent-free
Myoglobin enzymeN-benzoyl carbamates92-9878-95Buffer, 37°C

Organocatalytic Approaches

Organocatalytic systems based on chiral oxazolidine ligands have demonstrated broad substrate scope and excellent enantioselectivities ranging from 85 to 95 percent [16] [22]. Phosphinooxazolidine and phosphinooxazinane ligands exhibit particular effectiveness in palladium-catalyzed asymmetric reactions, with the ability to be recycled multiple times without significant loss of activity or selectivity [16].

The success of organocatalytic approaches stems from their ability to create well-defined chiral environments through non-covalent interactions [21]. Quinine-derived bifunctional squaramide catalysts have proven particularly effective for asymmetric oxazolidinedione synthesis via hemiaminal formation followed by intramolecular oxa-Michael reactions [21]. These systems achieve excellent diastereoselectivity and enantioselectivity through precise control of substrate orientation during the stereochemistry-determining step [21].

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

157.07389321 g/mol

Monoisotopic Mass

157.07389321 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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